molecular formula C14H11N3O2 B2631550 N-(1,3-benzoxazol-5-yl)-N'-phenylurea CAS No. 256415-33-5

N-(1,3-benzoxazol-5-yl)-N'-phenylurea

Cat. No.: B2631550
CAS No.: 256415-33-5
M. Wt: 253.261
InChI Key: BQYSBHUSUMHEFZ-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-5-yl)-N’-phenylurea is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Scientific Research Applications

N-(1,3-benzoxazol-5-yl)-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer activity and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely depending on their specific structure and the biological target . Without specific information on “N-(1,3-benzoxazol-5-yl)-N’-phenylurea”, it’s difficult to provide an accurate mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Without specific information on “N-(1,3-benzoxazol-5-yl)-N’-phenylurea”, it’s difficult to provide accurate safety information.

Future Directions

Benzoxazoles are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, novel derivatives, and additional biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-5-yl)-N’-phenylurea typically involves the reaction of 1,3-benzoxazole-5-amine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(1,3-benzoxazol-5-yl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-5-yl)-N’-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzoxazol-5-yl)-N’-cyclohexylthiourea
  • N-(1,3-benzoxazol-5-yl)-3,4-difluorobenzamide
  • Bisbenzoxazole analogues

Uniqueness

N-(1,3-benzoxazol-5-yl)-N’-phenylurea is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(1,3-benzoxazol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(16-10-4-2-1-3-5-10)17-11-6-7-13-12(8-11)15-9-19-13/h1-9H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYSBHUSUMHEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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